
(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone" is a chemically synthesized molecule that appears to be related to various research efforts in developing new pharmaceuticals and materials with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as chlorothiophenyl and aryl methanone units are common in the literature, suggesting that the compound may have similar properties or applications as those described in the papers.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of different chemical moieties. For instance, in the synthesis of novel aryl methanones, a condensation reaction is used, combining 2-chloromethyl-5-aryl-1,3,4-thiadiazole with aryl(3,5-dichloro-4-hydroxyphenyl) methanones using reagents like TBAB and K2CO3 . This suggests that the synthesis of "this compound" could also involve a similar strategy, possibly using chlorothiophenyl and fluorophenyl precursors in a condensation reaction to form the thiazolidine ring.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using analytical and spectral methods such as IR, 1H NMR, and LC-MS . These techniques would likely be applicable in analyzing the molecular structure of "this compound" to confirm its synthesis and to elucidate its structural features.
Chemical Reactions Analysis
The chemical reactivity of aryl methanones can be inferred from the literature. For example, the presence of a thiadiazole moiety in some aryl methanones suggests potential reactivity in forming heterocyclic compounds . The chloro and fluoro substituents on the aromatic rings could also influence the reactivity, making the compound a candidate for further functionalization or participation in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized alongside their synthesis. For instance, the antimicrobial activity of synthesized aryl methanones is evaluated using qualitative and quantitative methods . Similarly, the compound could be subjected to antimicrobial screening to determine its potential as an antibacterial agent. Additionally, the presence of a chlorothiophenyl group in related compounds has been associated with antimicrobial, antioxidant, and insect antifeedant activities , suggesting that "this compound" may also possess these properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds related to "(5-Chlorothiophen-2-yl)(2-(3-fluorophenyl)thiazolidin-3-yl)methanone" have been synthesized and characterized using techniques such as UV, IR, NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra have been investigated using density functional theory (DFT) calculations. These studies aid in understanding the structural changes in the molecule due to the substitution of electron withdrawing groups and provide insights into their thermodynamic stability and reactivity in the excited state, as well as their antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Biological Activities
- The synthesis and crystal structure of related compounds have been reported, with a focus on their wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal effects. These activities highlight the potential pharmaceutical applications of these compounds. Furthermore, polymeric thiophenes, closely related to the compound of interest, are utilized in various applications such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Crystal Packing and Molecular Interactions
- Research on derivatives containing similar structural motifs has also explored the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures. These studies provide valuable insights into the functional role of these interactions in stabilizing the molecular conformations and crystal packing of the compounds. The understanding of these interactions is crucial for the design of materials with specific properties (Sharma et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS2/c15-12-5-4-11(20-12)13(18)17-6-7-19-14(17)9-2-1-3-10(16)8-9/h1-5,8,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZGNSDLYDRGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(S2)Cl)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

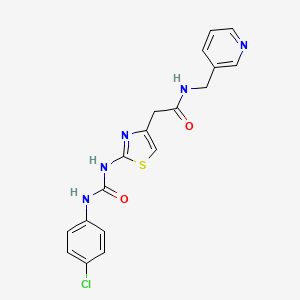
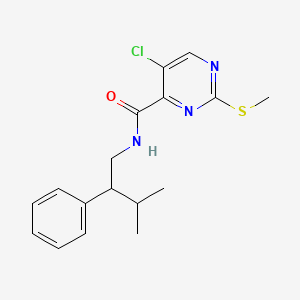
![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)

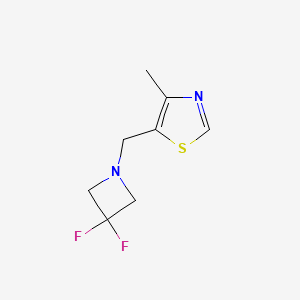


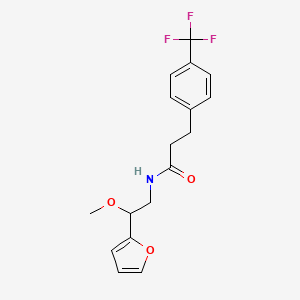
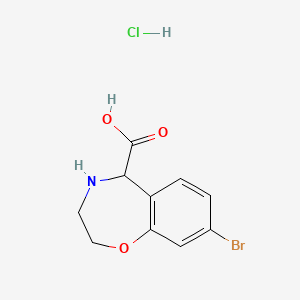

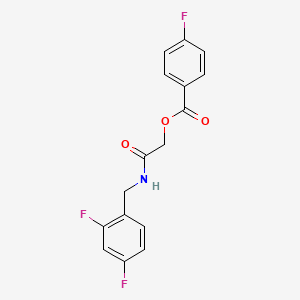
![N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2507166.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)
